molecular formula C17H14BrClF3NO4 B3581775 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide

2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B3581775
M. Wt: 468.6 g/mol
InChI Key: ZCGGDLRBNWQDKD-UHFFFAOYSA-N
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Description

2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound characterized by the presence of multiple functional groups, including bromine, chlorine, trifluoromethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Chlorination: The chlorination of the phenyl ring is often carried out using chlorine gas (Cl₂) or thionyl chloride (SOCl₂) under controlled conditions to ensure selective substitution.

    Methoxylation: The methoxy groups are typically introduced via nucleophilic substitution reactions using methanol (CH₃OH) and a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the bromine or chlorine atoms, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the halogenated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, NaBH₄, catalytic hydrogenation

    Substitution: NaOH, KOH, NH₃, RSH (thiols)

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, is known to enhance the biological activity and metabolic stability of pharmaceutical compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for the development of anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxy groups may influence the compound’s solubility and bioavailability. The bromine and chlorine atoms can participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide
  • 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzoate
  • 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzylamine

Uniqueness

Compared to similar compounds, 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, provides a distinctive set of properties that can be exploited in various applications.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClF3NO4/c1-25-12-7-9(13(18)15(27-3)14(12)26-2)16(24)23-11-6-8(17(20,21)22)4-5-10(11)19/h4-7H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGGDLRBNWQDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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